Precyasterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Precyasterone is a natural steroidal compound extracted from the dried roots of Cyathula capitata . It is known for its unique chemical structure and potential biological activities, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
Precyasterone is a natural product isolated from the dried roots of Cyathula capitata
Mode of Action
It’s worth noting that many natural products isolated from plants have been found to interact with a variety of biological targets, leading to diverse physiological effects .
Pharmacokinetics
These properties can significantly impact a compound’s bioavailability and therapeutic efficacy .
Result of Action
The specific molecular and cellular effects of this compound’s action are currently unknown. Many natural compounds have diverse effects at the molecular and cellular level, influencing a variety of biological processes .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially influence the action of natural compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Precyasterone can be synthesized through a series of chemical reactions involving the modification of steroidal precursors. The synthetic route typically involves the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the dried roots of Cyathula capitata. The extraction process includes drying the roots, grinding them into a fine powder, and using solvents to isolate the compound. The extracted this compound is then purified through various chromatographic techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Precyasterone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide, typically under acidic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles, under various conditions depending on the desired substitution.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Precyasterone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study steroidal chemistry and reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the context of hormonal regulation and anti-inflammatory properties.
Comparison with Similar Compounds
Precyasterone can be compared with other steroidal compounds such as dehydroepiandrosterone (DHEA) and androstenedione. While all these compounds share a common steroidal backbone, this compound is unique due to its specific structural modifications and biological activities. Similar compounds include:
Dehydroepiandrosterone (DHEA): A precursor to other steroid hormones, involved in various physiological processes.
Androstenedione: A steroid hormone used as a precursor in the biosynthesis of testosterone and estrogen.
This compound stands out due to its unique extraction source and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(3S,4S,6R)-4-[(1R)-1-hydroxyethyl]-6-[(1R)-1-hydroxy-1-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-3-methyloxan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O8/c1-14-16(15(2)30)10-24(37-25(14)34)28(5,35)23-7-9-29(36)18-11-20(31)19-12-21(32)22(33)13-26(19,3)17(18)6-8-27(23,29)4/h11,14-17,19,21-24,30,32-33,35-36H,6-10,12-13H2,1-5H3/t14-,15+,16-,17-,19-,21+,22-,23-,24+,26+,27+,28+,29+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCTUYZLPGGPJD-YSEUJXISSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(OC1=O)C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C[C@@H](OC1=O)[C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)[C@@H](C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.